molecular formula C19H13ClIN3O2 B4869577 2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide

2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide

Cat. No.: B4869577
M. Wt: 477.7 g/mol
InChI Key: TVJSBIJSIGLESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide is a complex organic compound characterized by the presence of chlorobenzoyl, iodo, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride . This intermediate is then reacted with an amine derivative to introduce the amino group. The iodination step involves the use of iodine or an iodinating agent under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide is unique due to the presence of both iodine and pyridinyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClIN3O2/c20-15-6-2-1-5-13(15)18(25)23-16-9-8-12(21)11-14(16)19(26)24-17-7-3-4-10-22-17/h1-11H,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJSBIJSIGLESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)NC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[(2-chlorobenzoyl)amino]-5-iodo-N-pyridin-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.